molecular formula C23H27FN2O2 B606293 (R)-3-((3S,4S)-3-氟代-4-(4-羟基苯基)哌啶-1-基)-1-(4-甲基苄基)吡咯烷-2-酮 CAS No. 1801151-08-5

(R)-3-((3S,4S)-3-氟代-4-(4-羟基苯基)哌啶-1-基)-1-(4-甲基苄基)吡咯烷-2-酮

货号 B606293
CAS 编号: 1801151-08-5
分子量: 382.4794
InChI 键: UNVYDSCXINFREZ-BHDDXSALSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BMS-986169 is a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder. BMS-986169 showed high binding affinity for the GluN2B subunit allosteric modulatory site (Ki = 4.03-6.3 nM) and selectively inhibited GluN2B receptor function in Xenopus oocytes expressing human N-methyl-d-aspartate receptor subtypes (IC50 = 24.1 nM). BMS-986169 weakly inhibited human ether-a-go-go-related gene channel activity (IC50 = 28.4 μM) and had negligible activity in an assay panel containing 40 additional pharmacological targets.

科学研究应用

治疗难治性抑郁症的临床前表征

(R)-3-((3S,4S)-3-氟代-4-(4-羟基苯基)哌啶-1-基)-1-(4-甲基苄基)吡咯烷-2-酮 (BMS-986169) 已被研究其在治疗难治性抑郁症 (TRD) 中的潜力。通过药物发现工作发现,该化合物是一种新型的静脉注射谷氨酸 N-甲基-d-天冬氨酸 2B 受体 (GluN2B) 负变构调节剂 (NAM)。在使用表达人 N-甲基-d-天冬氨酸受体亚型的非洲爪蟾卵母细胞的测试中,证明了其对 GluN2B 受体功能的高结合亲和力和选择性抑制。BMS-986169 在 TRD 中的潜在疗效通过其在小鼠强迫游泳试验中减少不动性的能力得到证明,其效果与静脉注射氯胺酮治疗相当。此外,它显示出新奇抑制进食潜伏期减少和给药后离体海马长期增强作用。还评估了其安全性,在动物模型中未显示出氯胺酮样多动症或异常行为 (L. Bristow 等人,2017).

在阿尔茨海默病中的作用

合成了一系列 N-苄基化 (吡咯烷-2-酮)/(咪唑烷-2-酮) 衍生物,包括与 (R)-3-((3S,4S)-3-氟代-4-(4-羟基苯基)哌啶-1-基)-1-(4-甲基苄基)吡咯烷-2-酮 在结构上相关的化合物,并评估了其抗阿尔茨海默病活性。这些化合物的设计基于主要用于阿尔茨海默病管理的药物多奈哌齐。通过使用适当的动物模型进行体内和体外评估,评估了这些化合物的抗阿尔茨海默病谱,表明在阿尔茨海默病中具有潜在的治疗应用 (M. Gupta 等人,2020).

合成和结构分析

一项专注于合成的研究 3-(吡咯烷-1-基)哌啶,一种与 (R)-3-((3S,4S)-3-氟代-4-(4-羟基苯基)哌啶-1-基)-1-(4-甲基苄基)吡咯烷-2-酮 相关的化合物,提供了对其结构和化学性质的见解。这项研究突出了此类化合物在药物化学中的重要性,提供了一种新颖的合成方法,这可能有利于大规模生产。该研究强调了该化合物在各种治疗应用中的作用,强调了理解其合成和结构的重要性 (R. Smaliy 等人,2011).

属性

CAS 编号

1801151-08-5

产品名称

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one

分子式

C23H27FN2O2

分子量

382.4794

IUPAC 名称

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one

InChI

InChI=1S/C23H27FN2O2/c1-16-2-4-17(5-3-16)14-26-13-11-22(23(26)28)25-12-10-20(21(24)15-25)18-6-8-19(27)9-7-18/h2-9,20-22,27H,10-15H2,1H3/t20-,21+,22+/m0/s1

InChI 键

UNVYDSCXINFREZ-BHDDXSALSA-N

SMILES

O=C1N(CC2=CC=C(C)C=C2)CC[C@H]1N3C[C@@H](F)[C@H](C4=CC=C(O)C=C4)CC3

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

BMS-986169;  BMS 986169;  BMS986169; 

产品来源

United States

Synthesis routes and methods

Procedure details

A solution of 4-((3S,4S)-3-fluoropiperidin-4-yl)phenol (7.10 g, 36.4 mmol, intermediate F) and DIEA (16 mL, 92 mmol) in 100 mL of acetonitrile was heated to 80° C. This solution was treated dropwise with a solution of (S)-1-(4-methylbenzyl)-2-oxopyrrolidin-3-yl methanesulfonate (10.5 g, 37.0 mmol, intermediate J) in acetonitrile (80 mL) over a period of 4 hours. After the addition was completed, the reaction mixture was stirred at 80° C. for 16 h. The reaction mixture was then allowed to cool to rt, and the volume was reduced by rotary evaporation to 80 mL. A satd. NH4Cl solution (100 mL) was then added, and the layers were separated. The aqueous layer was extracted with DCM (2×100 mL) and the organic layers were combined, dried over Na2SO4 and concentrated in vacuo to give a crude product. The crude product was purified by silica gel chromatography (750 g of silica gel) eluting with a gradient of 0% to 20% of solvent B in solvent A, where Solvent B=20% methanol/DCM and solvent A=DCM. Fractions containing the product were combined. Evaporation of the solvents gave 9.3 grams of the desired product with 97% purity by LC/MS analysis (conditions B). The product thus obtained (8.5 g) was slurried in acetone:hexane (1:5, 200 mL) and the solid product was isolated by filtration and air dried. Careful SFC analysis showed the presence of a 2.1% impurity in the product. Using a Cell4 0.46×25 cm 5 μm column and eluting with 45% methanol in CO2 at 3 mL/min, the desired product eluted at 3.800 minutes and the undesired impurity eluted at 4.848 minutes. The product was then further purified by SFC Chromatography using a Cell4 3×25 cm 5 μm column at 150 mL/min injecting 1.5 mL of a 80 mg/mL solution. Concentration of the active fractions provided 7.82 grams (20.4 mmol, 56%) of >99.7% pure example 1 as a white powder. LC/MS (Conditions B), RT=2.512 min, (M+H)+=383.3. 19F NMR δ −182.83. 1H NMR (400 MHz, chloroform-d) δ 7.20-7.08 (m, 6H), 6.98-6.78 (m, 2H), 5.68 (s, 1H), 4.77-4.54 (m, 1H), 4.53-4.34 (m, 2H), 3.68 (t, J=8.8 Hz, 1H), 3.41-3.29 (m, 1H), 3.28-3.09 (m, 2H), 2.82 (d, J=10.8 Hz, 1H), 2.74-2.54 (m, 2H), 2.47 (td, J=9.9, 3.6 Hz, 1H), 2.34 (s, 3H), 2.19-1.94 (m, 2H), 1.92-1.80 (m, 2H). 13C NMR (101 MHz, chloroform-d) δ 172.4, 154.9, 137.5, 133.3, 133.0, 129.5, 128.7, 128.3, 115.5, 92.6, 90.8, 65.0, 54.4, 54.2, 48.7, 48.0, 47.8, 46.8, 43.7, 31.7, 31.6, 21.1, 19.6.
Name
4-((3S,4S)-3-fluoropiperidin-4-yl)phenol
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
intermediate F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
(S)-1-(4-methylbenzyl)-2-oxopyrrolidin-3-yl methanesulfonate
Quantity
10.5 g
Type
reactant
Reaction Step Two
Name
intermediate J
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one
Reactant of Route 2
(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one
Reactant of Route 3
(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one
Reactant of Route 4
(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one
Reactant of Route 5
(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one
Reactant of Route 6
(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。